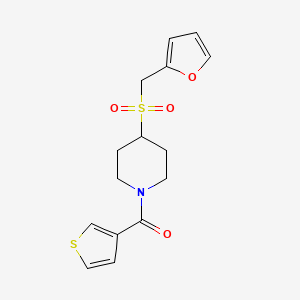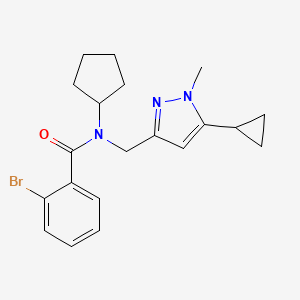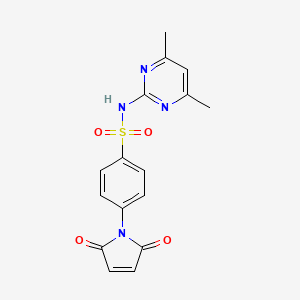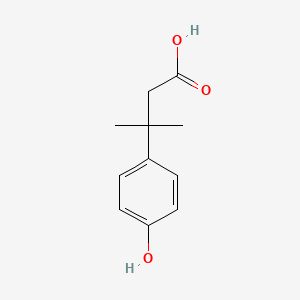
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that has been shown to have significant effects on certain biological processes.
Scientific Research Applications
Corrosion Inhibition
The compound 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, a closely related derivative, has been investigated for its ability to prevent corrosion of mild steel in an acidic medium. This novel organic compound demonstrated significant inhibition efficiency, proving to be more effective at different temperatures in 1 N HCl. Electrochemical studies confirmed it acts as a mixed-type inhibitor, with surface analysis through SEM showing enhanced protection of mild steel (Singaravelu & Bhadusha, 2022).
Antimicrobial Activity
New derivatives like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and its variations have been synthesized and showed promising in vitro antibacterial and antifungal activities. Specific compounds within this series exhibited good antimicrobial activity against tested bacterial and fungal strains, suggesting potential for further research into their therapeutic applications (Mallesha & Mohana, 2014).
Histamine H3 Receptor Antagonism
A series of small molecules, including derivatives with a central hetero-aromatic linker like thiophene, were synthesized to target the human histamine H3 receptor. One compound, characterized by its thiophene and piperidine components, demonstrated high affinity and selectivity as an antagonist, showing potential for oral administration to cross the blood-brain barrier for receptor occupancy in rats. This indicates a valuable direction for developing treatments against disorders related to the histamine H3 receptor (Swanson et al., 2009).
Anti-inflammatory and Antibacterial Agents
Microwave-assisted synthesis of novel pyrazoline derivatives, including those with furanyl and thiophenyl substitutions, has been explored for their anti-inflammatory and antibacterial properties. The method provided higher yields and reduced reaction times compared to conventional methods, with some compounds showing potent activity. This research supports the use of such compounds as templates for developing new therapeutic agents (Ravula et al., 2016).
Synthesis and Crystal Structure
Research into the synthesis and crystal structure of related compounds, such as [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, provides insight into the molecular conformation and geometry of sulfur-containing heterocycles. These structural studies are foundational for understanding the reactivity and potential applications of similar compounds in various scientific fields (Girish et al., 2008).
Enzyme Inhibitory Activity
Thiophene-based heterocyclic compounds have been synthesized and evaluated for their enzyme inhibitory activities, particularly against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research not only adds to the understanding of these compounds' biological activities but also explores their potential therapeutic applications, offering a basis for further development of enzyme inhibitors (Cetin et al., 2021).
properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c17-15(12-5-9-21-10-12)16-6-3-14(4-7-16)22(18,19)11-13-2-1-8-20-13/h1-2,5,8-10,14H,3-4,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPOEPKWDUARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2634157.png)
![N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine](/img/structure/B2634158.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2634159.png)
![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2634160.png)







![4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2634175.png)